Cas no 1804705-13-2 (3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine)

3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring multiple fluorine substituents and a methoxy group, enhances its reactivity and stability, making it a valuable intermediate in the development of active ingredients. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target compounds. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions due to its electron-deficient pyridine core. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications, supporting advancements in medicinal chemistry and crop protection.
3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine structure
1804705-13-2 structure
Product Name:3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine
CAS No:1804705-13-2
MF:C7H5F4NO
MW:195.114315748215
CID:4799997
Update Time:2025-05-24

3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine
    • Inchi: 1S/C7H5F4NO/c1-13-6-3(8)2-12-5(4(6)9)7(10)11/h2,7H,1H3
    • InChI Key: OTLBNODVFDMXLT-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=CN=C1C(F)F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • XLogP3: 1.7
  • Topological Polar Surface Area: 22.1

3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023030844-500mg
3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine
1804705-13-2 97%
500mg
$1,058.40 2022-04-01
Alichem
A023030844-1g
3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine
1804705-13-2 97%
1g
$1,713.60 2022-04-01

Additional information on 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine

Professional Introduction to 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine (CAS No. 1804705-13-2)

3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine, a compound with the chemical formula C₈H₅F₄NO, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1804705-13-2, is characterized by its unique structural features, including two fluorine atoms at the 3rd and 5th positions of the pyridine ring, a difluoromethyl group at the 2nd position, and a methoxy group at the 4th position. These structural elements contribute to its distinct chemical properties and potential biological activities.

The significance of fluorinated pyridines in medicinal chemistry cannot be overstated. Pyridine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents, exhibiting diverse biological functions such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into these molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. In particular, the presence of multiple fluorine atoms can lead to significant modifications in electronic and steric properties, influencing both the reactivity and the pharmacological profile of the compound.

3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine represents a promising candidate for further exploration in drug discovery. Its molecular structure suggests potential interactions with various biological receptors and enzymes, making it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted the importance of fluorinated pyridines in developing small-molecule inhibitors targeting critical disease pathways. For instance, compounds with similar structural motifs have been investigated for their efficacy in inhibiting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of this compound is its potential application in oncology research. Fluorinated pyridines have shown promise as inhibitors of tyrosine kinases, which are often overexpressed in cancer cells and play a pivotal role in tumor growth and metastasis. The electron-withdrawing nature of the fluorine atoms can enhance the binding affinity of the compound to its target enzyme, leading to more effective inhibition. Furthermore, the methoxy group at the 4th position may facilitate hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

Another area where 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine shows promise is in antiviral therapy. The structural features of this compound make it a potential candidate for developing inhibitors against viral proteases and polymerases. For example, studies have demonstrated that fluorinated pyridines can disrupt viral replication by inhibiting key enzymes required for viral genome synthesis. The presence of multiple fluorine atoms enhances the compound's ability to interact with hydrophobic pockets within these enzymes, leading to potent antiviral activity.

The synthetic chemistry of 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine is also an important consideration. The synthesis of fluorinated heterocycles often presents challenges due to the sensitivity of fluorine-containing intermediates. However, advances in synthetic methodologies have made it possible to access complex fluorinated pyridines with high efficiency and yield. Techniques such as nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and directed ortho-metalation strategies have been employed to construct the desired molecular framework.

In recent years, there has been growing interest in developing sustainable synthetic routes for fluorinated compounds. Green chemistry principles have guided researchers toward methodologies that minimize waste generation and reduce environmental impact. For instance, catalytic processes using earth-abundant metals have been explored as alternatives to traditional halogenation methods. These approaches not only improve atom economy but also enhance scalability for industrial applications.

The pharmacokinetic properties of 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine are another critical factor to consider in drug development. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. These properties can lead to longer half-lives and more predictable drug absorption, distribution, metabolism, and excretion (ADME) characteristics. However, it is essential to carefully evaluate potential side effects associated with prolonged exposure to fluorinated compounds.

In conclusion, 3,5-Difluoro-2-(difluoromethyl)-4-methoxypyridine (CAS No. 1804705-13-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of fluorination patterns makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Further exploration into its biological activities and synthetic methodologies will undoubtedly contribute to advancements in drug discovery and development.

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